molecular formula C19H15Br B15222767 11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene

11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene

Cat. No.: B15222767
M. Wt: 323.2 g/mol
InChI Key: WGVIJELTOSQRSQ-UHFFFAOYSA-N
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Description

11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene: is an organic compound with the molecular formula C19H15Br It is a derivative of benzo[c]fluorene, characterized by the presence of a bromine atom at the 11th position and two methyl groups at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 7,7-dimethyl-7H-benzo[c]fluorene: The synthesis of 11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene typically involves the bromination of 7,7-dimethyl-7H-benzo[c]fluorene.

    Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Mechanism of Action

The mechanism of action of 11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the methyl groups. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s electronic structure also allows it to interact with other molecules, making it useful in material science and drug development .

Comparison with Similar Compounds

Uniqueness: 11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene is unique due to the specific positioning of the bromine atom at the 11th position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the exploration of different chemical properties and applications compared to its similar compounds .

Properties

Molecular Formula

C19H15Br

Molecular Weight

323.2 g/mol

IUPAC Name

11-bromo-7,7-dimethylbenzo[c]fluorene

InChI

InChI=1S/C19H15Br/c1-19(2)14-8-5-9-16(20)18(14)17-13-7-4-3-6-12(13)10-11-15(17)19/h3-11H,1-2H3

InChI Key

WGVIJELTOSQRSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)Br)C3=C1C=CC4=CC=CC=C43)C

Origin of Product

United States

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